Lipophilicity Reduction via N-Ethyl-1-oxo Modification
The target compound's N-ethyl and 1-oxo substituents collectively reduce computed LogP by 0.50 log units compared to the unsubstituted 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid. This reduction is meaningful for programs seeking to lower compound lipophilicity to mitigate promiscuous binding or improve metabolic stability . The unsubstituted comparator registers LogP = 3.63, while the target compound measures LogP = 3.13 under the same Hit2Lead computational protocol .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.13 |
| Comparator Or Baseline | 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic acid (CAS 36729-27-8), LogP = 3.63 |
| Quantified Difference | ΔLogP = −0.50 (13.8% reduction in lipophilicity) |
| Conditions | Hit2Lead/ChemBridge computed LogP using XLogP3 algorithm; both compounds in free acid form |
Why This Matters
A half-log reduction in LogP can translate to a measurable difference in membrane permeability and nonspecific protein binding, making the target compound a more polar, potentially more developable alternative for fragment-based or lead optimization campaigns.
